Cyclohexyl 4-(morpholin-4-yl)butanoate
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Overview
Description
Cyclohexyl 4-(morpholin-4-yl)butanoate is a chemical compound with the molecular formula C24H32N2O2 It is known for its unique structure, which includes a cyclohexyl group, a morpholine ring, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 4-(morpholin-4-yl)butanoate typically involves the esterification of 4-(morpholin-4-yl)butanoic acid with cyclohexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as pyridine. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. The industrial process may also include purification steps such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-(morpholin-4-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of cyclohexyl 4-(morpholin-4-yl)butanoic acid or cyclohexyl 4-(morpholin-4-yl)butanone.
Reduction: Formation of cyclohexyl 4-(morpholin-4-yl)butanol.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Cyclohexyl 4-(morpholin-4-yl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl 4-(morpholin-4-yl)butanoate involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various receptors or enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl 4-(piperidin-4-yl)butanoate
- Cyclohexyl 4-(pyrrolidin-4-yl)butanoate
- Cyclohexyl 4-(azepan-4-yl)butanoate
Uniqueness
Cyclohexyl 4-(morpholin-4-yl)butanoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
88217-67-8 |
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Molecular Formula |
C14H25NO3 |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
cyclohexyl 4-morpholin-4-ylbutanoate |
InChI |
InChI=1S/C14H25NO3/c16-14(18-13-5-2-1-3-6-13)7-4-8-15-9-11-17-12-10-15/h13H,1-12H2 |
InChI Key |
BSWRWRXQNGZWKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCCN2CCOCC2 |
Origin of Product |
United States |
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